molecular formula C22H18F3N5O3 B2598958 2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1115960-06-9

2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2598958
CAS RN: 1115960-06-9
M. Wt: 457.413
InChI Key: OKWRWLNVLLVVOV-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine, which is a type of heterocycle obtained through various synthetic routes . It bears a 4-oxo-pyridazinone moiety, which is a functional group known for its potential in medicinal chemistry .


Synthesis Analysis

The synthesis of such compounds typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . A specific synthesis method for this compound is not mentioned in the available literature.

Scientific Research Applications

Synthesis and Biological Activities of Heterocyclic Compounds

  • Research on the synthesis of heterocycles, including triazolo[4,3-a]pyrazines, has shown that these compounds can exhibit significant anticancer and antimicrobial activities. For example, the synthesis of new antipyrine-based heterocycles has been reported, with some compounds demonstrating anticancer and antimicrobial properties (Riyadh, Kheder, & Asiry, 2013).

  • Another study focused on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, illustrating the use of triazolo[4,3-a]pyrazine derivatives in the development of diagnostic tools for neuroinflammation and cancer (Dollé et al., 2008).

Anticonvulsant and Antimicrobial Properties

  • Some alkanamide derivatives, including those with triazolo and pyrazine moieties, have been synthesized and evaluated for their anticonvulsant activity, providing evidence of the potential use of these compounds in the development of new therapies for epilepsy (Tarikogullari et al., 2010).

  • New heterocycles incorporating the antipyrine moiety have been synthesized, with some showing promising antimicrobial activity. This highlights the potential of such compounds in addressing microbial resistance and developing new antimicrobial agents (Bondock et al., 2008).

Future Directions

The future directions for research on this compound could include further exploration of its potential as a c-Met kinase inhibitor , as well as investigation into other potential medicinal applications. Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial.

properties

IUPAC Name

2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O3/c1-13-6-5-9-17(14(13)2)33-20-19-28-30(21(32)29(19)11-10-26-20)12-18(31)27-16-8-4-3-7-15(16)22(23,24)25/h3-11H,12H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWRWLNVLLVVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

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